
Hydrazinethiocarboxamide, 2-(9H-indeno(2,1-b)pyridin-9-ylidene)-
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Overview
Description
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide is a complex organic compound with the molecular formula C₁₃H₁₀N₄S and a molecular weight of 254.31 g/mol This compound is known for its unique structure, which includes an indeno-pyridine core fused with a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-indandione with hydrazine derivatives under acidic or basic conditions . The reaction is often carried out in ethanol or other suitable solvents at reflux temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of hydrazinethiocarboxamide compounds exhibit significant antibacterial activity. For instance, studies have shown that related compounds possess the ability to inhibit biofilm formation and efflux pumps in bacteria, which are critical factors in antibiotic resistance. The minimum inhibitory concentration (MIC) values for these compounds against Gram-positive bacteria ranged from 12.5 to 77 μM, demonstrating their potential as effective antimicrobial agents .
Anticancer Potential
There is emerging evidence that hydrazinethiocarboxamide derivatives may have anticancer properties. Some studies have focused on synthesizing hybrids that combine hydrazinethiocarboxamide with other pharmacophores to enhance their cytotoxic effects against various cancer cell lines. These compounds are being evaluated for their ability to induce apoptosis and inhibit tumor growth .
Case Studies
Several case studies highlight the applications of hydrazinethiocarboxamide derivatives in therapeutic contexts:
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Case Study 1: Antibacterial Screening
In a study assessing the antibacterial properties of synthesized hydrazinethiocarboxamide derivatives, researchers found that specific modifications to the indeno-pyridine structure significantly improved efficacy against resistant bacterial strains. The study employed both in vitro assays and molecular docking simulations to understand the interaction mechanisms better. -
Case Study 2: Anticancer Activity Evaluation
Another research effort focused on evaluating the anticancer potential of a series of hydrazinethiocarboxamide derivatives against human cancer cell lines. The results indicated that certain compounds induced significant cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis being explored through flow cytometry and Western blot analysis.
Data Table: Summary of Biological Activities
Compound Type | Activity Type | MIC Range (μM) | Notes |
---|---|---|---|
Hydrazinethiocarboxamide Derivatives | Antibacterial | 12.5 - 77 | Effective against Gram-positive bacteria |
Hydrazinethiocarboxamide Hybrids | Anticancer | Varies | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 1-Azafluoren-9-one thiosemicarbazone
- 9H-Indeno[2,1-b]pyridine derivatives
Uniqueness
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide stands out due to its unique indeno-pyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new compounds with tailored biological activities .
Biological Activity
Hydrazinethiocarboxamide, specifically the compound 2-(9H-indeno(2,1-b)pyridin-9-ylidene)-, is a derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound can be characterized by its molecular formula C13H10N4O and its molecular weight of approximately 230.25 g/mol. The structure features an indeno-pyridine moiety which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that hydrazinethiocarboxamide derivatives exhibit significant anticancer activity. For instance, research on similar compounds has shown that they can inhibit specific enzymes that are crucial for cancer cell proliferation. In particular, the inhibition of ubiquitin-specific proteases (USPs) has been highlighted as a promising mechanism through which these compounds exert their effects .
The proposed mechanism involves the interaction with deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins that promote apoptosis in cancer cells. This pathway is critical as it disrupts the normal protein turnover and can lead to cellular stress and death .
Study 1: In Vitro Evaluation
A study focusing on a related compound demonstrated its ability to induce apoptosis in various cancer cell lines. The compound was tested against breast and lung cancer cells, showing a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
Cell Line | IC50 (µM) | Apoptotic Markers |
---|---|---|
MCF-7 (Breast) | 15 | Caspase-3 |
A549 (Lung) | 20 | PARP Cleavage |
This study underscores the potential of hydrazinethiocarboxamide derivatives as effective anticancer agents .
Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of hydrazinethiocarboxamide on USP8. The results revealed that the compound significantly inhibited USP8 activity with an IC50 value of approximately 12 µM, suggesting strong potential for therapeutic applications in diseases linked to protein degradation pathways .
Properties
CAS No. |
94721-59-2 |
---|---|
Molecular Formula |
C13H10N4S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1H-indeno[2,1-b]pyridin-9-yliminothiourea |
InChI |
InChI=1S/C13H10N4S/c14-13(18)17-16-12-10-5-2-1-4-8(10)9-6-3-7-15-11(9)12/h1-7,15H,(H2,14,18) |
InChI Key |
KKZCSKBDLHMMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=NC(=S)N |
Origin of Product |
United States |
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